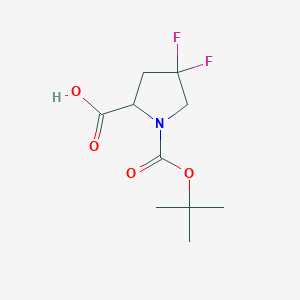

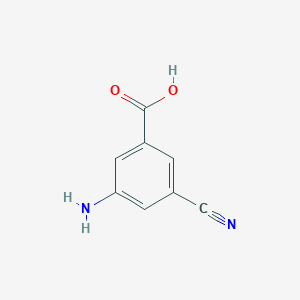

![molecular formula C17H19ClN2O2 B3069891 (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine CAS No. 1000347-99-8](/img/structure/B3069891.png)

(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine

Übersicht

Beschreibung

6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine (CDPMA) is a small molecule that has recently been the subject of scientific research. CDPMA has been studied for its potential applications in a variety of fields, including drug synthesis and medical research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Facile Synthesis Methods : Research has explored efficient methods for synthesizing compounds related to (6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine. For instance, the intramolecular cyclization of related compounds to produce various quinoline derivatives has been described, emphasizing milder conditions and ease of product isolation (Li et al., 2008). Similarly, the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using a visible light initiator has been effective, resulting in significant yield improvements (Li, 2015).

Catalysis and Reaction Conditions : Studies have focused on using ecofriendly and recyclable catalysts like ZrOCl2 · 8H2O for the synthesis of related quinolinone derivatives under ultrasonic irradiation. This approach offers advantages like low catalyst loading, clean reaction, and good yields (Azarifar & Sheikh, 2013).

Conformational and Configurational Analysis : The structural and conformational aspects of similar quinolinone derivatives have been studied. These studies contribute to a better understanding of the molecular structure and potential interactions of these compounds (Cuervo et al., 2009).

Potential Applications

Synthesis of Antitumor Drugs : Research has explored the synthesis of quinolinone derivatives for potential antitumor applications. Novel scaffolds derived from γ-lactone-fused quinolinones, for instance, have been developed with the aim of discovering new antitumor drugs (Labruère et al., 2013).

Cytotoxicity Studies : Various studies have assessed the cytotoxicity of related quinoline derivatives. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating cancers or other diseases. For example, the synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives have been conducted, identifying potent compounds against breast tumor cell lines (Zhang et al., 2007).

Green Chemistry Approaches : Efforts have been made to synthesize related compounds using green chemistry principles. This includes the use of environmentally friendly catalysts and procedures that minimize environmental impact (Bhardwaj et al., 2019).

Eigenschaften

IUPAC Name |

N-[(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-cyclopentylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c18-17-13(9-19-8-11-3-1-2-4-11)5-12-6-15-16(22-10-21-15)7-14(12)20-17/h5-7,11,19H,1-4,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJYFFAZTRRBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNCC2=C(N=C3C=C4C(=CC3=C2)OCO4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4-Bis(methylsulfonyl)phenyl]piperazine](/img/structure/B3069813.png)

![1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine](/img/structure/B3069816.png)

![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3069822.png)

![3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3069835.png)

![1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine](/img/structure/B3069877.png)

![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)

![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)